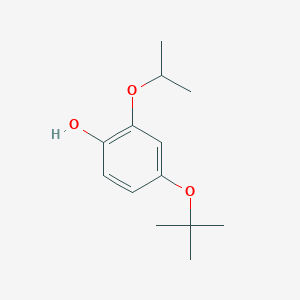

4-Tert-butoxy-2-isopropoxyphenol

Description

4-Tert-butoxy-2-isopropoxyphenol is a phenolic derivative characterized by two ether substituents: a tert-butoxy group at the para position and an isopropoxy group at the ortho position of the aromatic ring. This compound’s structure combines steric hindrance from the bulky tert-butyl group and the branched isopropoxy moiety, which significantly influences its physicochemical properties and reactivity. It is typically synthesized via nucleophilic substitution reactions, where phenol undergoes alkylation with tert-butyl and isopropyl halides under controlled conditions. Applications of this compound are hypothesized to include use as an intermediate in specialty polymers, stabilizers, or antioxidants due to its hindered phenolic structure, which may enhance thermal and oxidative resistance .

Properties

Molecular Formula |

C13H20O3 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C13H20O3/c1-9(2)15-12-8-10(6-7-11(12)14)16-13(3,4)5/h6-9,14H,1-5H3 |

InChI Key |

YTXCHFXULBHUEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-tert-butylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction yields this compound after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-isopropoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

Substitution: The tert-butoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Tert-butoxy-2-isopropoxyphenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-isopropoxyphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The tert-butoxy and isopropoxy groups can influence the compound’s solubility and reactivity. These interactions can affect cellular processes, leading to potential biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several phenolic ethers documented in chemical standards (e.g., 4-tert-Butylphenol, 1-(4-tert-Butylphenoxy)propan-2-ol, and 2-(4-tert-Butylphenoxy)cyclohexanol). Key analogs include:

Physical and Chemical Properties

- Solubility: The tert-butoxy and isopropoxy groups reduce polarity compared to unsubstituted phenol, decreasing water solubility. This compound is likely soluble in organic solvents (e.g., ethanol, ether), similar to 4-tert-Butylphenol .

- Thermal Stability: Bulky substituents enhance thermal stability. For example, 4-tert-Butylphenol decomposes at ~250°C, while this compound may resist degradation up to ~300°C due to increased steric protection.

- Reactivity: The ortho isopropoxy group may hinder electrophilic substitution reactions (e.g., nitration) compared to para-substituted analogs like 4-tert-Butylphenol, which reacts readily at the ortho position.

Functional Performance

- Antioxidant Activity: Hindered phenols like 4-tert-Butylphenol act as radical scavengers. The dual ether groups in this compound may prolong antioxidant efficacy by slowing oxidative degradation.

- Surfactant Properties: Analogous to 1-(4-tert-Butylphenoxy)propan-2-ol, the compound’s amphiphilic structure could enable micelle formation, but its larger size may reduce critical micelle concentration (CMC) compared to simpler alkylphenols.

Industrial Relevance

- Polymers: The compound’s steric hindrance may improve polymer UV resistance, similar to 2-(4-tert-Butylphenoxy)cyclohexanol in lubricant formulations .

Research Findings and Gaps

- Synthetic Challenges: Alkylation of phenol with bulky groups requires precise temperature control to avoid side products, as noted in studies on tert-butyl ethers .

- Toxicity Data: Limited ecotoxicological data exist for this compound compared to well-documented analogs like p-tert-Butylphenol, which is known to exhibit moderate aquatic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.